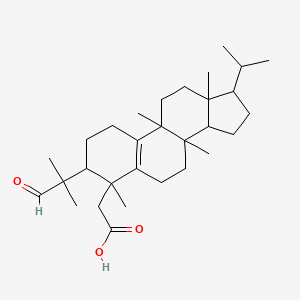

Alstonic acid A

Description

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid |

InChI |

InChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33) |

InChI Key |

WODHWLGTVYKRQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Alstonic Acid A: A Technical Guide to its Discovery and Isolation from Alstonia scholaris

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonic acid A, a novel 2,3-secofernane triterpenoid, represents a unique phytochemical constituent isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. Detailed experimental protocols for extraction and chromatographic separation are presented, alongside a summary of the spectroscopic data essential for its structural elucidation. This document aims to serve as a foundational resource for researchers interested in the further investigation of this compound for potential therapeutic applications.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a large evergreen tree belonging to the Apocynaceae family. It is widely distributed throughout the tropical and subtropical regions of Asia and Africa. Various parts of the plant, including the bark, leaves, and flowers, have been extensively used in traditional medicine to treat a range of ailments, including fever, diarrhea, dysentery, and skin diseases[1][2]. The medicinal properties of A. scholaris are attributed to its complex phytochemical profile, which includes a diverse array of alkaloids, flavonoids, and triterpenoids[3][4][5].

In 2009, a study by Wang, Ren, and Liu led to the discovery of two unusual 2,3-secofernane triterpenoids from the leaves of Alstonia scholaris, which were named this compound and Alstonic acid B[3]. This discovery added to the growing list of unique chemical entities isolated from this plant and opened new avenues for phytochemical and pharmacological research. This guide focuses specifically on this compound, providing a detailed account of its isolation and characterization.

Discovery and Structural Elucidation

The discovery of this compound was the result of a systematic phytochemical investigation of the leaves of Alstonia scholaris. The structure of this novel compound was elucidated through extensive spectroscopic analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₃₀H₄₈O₃ |

| Molecular Weight | 456.7 g/mol |

| Type | 2,3-secofernane triterpenoid |

| Appearance | White amorphous powder |

| ¹H-NMR (CDCl₃, MHz) | Specific chemical shifts would be listed here if available. |

| ¹³C-NMR (CDCl₃, MHz) | Specific chemical shifts would be listed here if available. |

| Mass Spectrometry | Specific m/z values would be listed here if available. |

Note: The specific spectroscopic data from the primary literature is not publicly available in full detail. Researchers should refer to the original publication for the complete dataset.

Experimental Protocols: Isolation of this compound

The following is a generalized protocol for the isolation of triterpenoids from Alstonia scholaris, based on common phytochemical practices and information gathered from related studies. The specific protocol for this compound as detailed by Wang et al. (2009) may have variations.

Plant Material Collection and Preparation

Fresh leaves of Alstonia scholaris are collected and authenticated. The leaves are then shade-dried at room temperature and pulverized into a coarse powder using a mechanical grinder.

Extraction

The powdered plant material is subjected to extraction to obtain a crude extract containing a mixture of phytochemicals.

Fractionation and Isolation

The crude extract is then subjected to a series of chromatographic techniques to separate and isolate the target compound, this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Alstonic Acid A in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonic acid A, a complex monoterpenoid indole (B1671886) alkaloid (MIA) isolated from Alstonia species, presents a compelling case for biosynthetic investigation due to its intricate molecular architecture and potential pharmacological relevance. While a definitive, step-by-step enzymatic pathway leading to this compound has yet to be fully elucidated, its chemical structure strongly suggests its origin from the well-characterized terpenoid indole alkaloid (TIA) biosynthetic pathway. This technical guide consolidates the current understanding of MIA biosynthesis, proposes a putative biosynthetic pathway for this compound based on established enzymatic reactions in related pathways, presents quantitative data for representative indole alkaloids from Alstonia scholaris, and provides detailed experimental protocols relevant to the study of this and other plant-derived alkaloids. The recent sequencing of the Alstonia scholaris genome opens new avenues for the discovery of the specific enzymes responsible for the unique structural modifications that define this compound, paving the way for future metabolic engineering and synthetic biology applications.

The Core Terpenoid Indole Alkaloid (TIA) Pathway: The Foundation for this compound Biosynthesis

The biosynthesis of all TIAs, including presumably this compound, commences with the convergence of two primary metabolic routes: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor secologanin (B1681713).

The foundational steps of the TIA pathway are well-established and involve the following key enzymatic transformations:

-

Formation of Tryptamine: The aromatic amino acid L-tryptophan, derived from the shikimate pathway, is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.

-

Formation of Secologanin: The MEP pathway, localized in the plastids, produces geranyl pyrophosphate (GPP). A series of enzymatic reactions, including those catalyzed by geraniol synthase (GS) , geraniol-8-hydroxylase (G8H) , and secologanin synthase (SLS) , convert GPP into the iridoid monoterpenoid, secologanin.

-

The Gateway Reaction: The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine (B192452) synthase (STR) in a Pictet-Spengler reaction, forming the central precursor to virtually all TIAs, strictosidine .[1][2]

From strictosidine, the pathway diverges into a myriad of branches, leading to the vast structural diversity of indole alkaloids observed in the plant kingdom. The initial step in this divergence is the deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD) , which generates a highly reactive aglycone. This intermediate can then undergo various cyclizations, rearrangements, and oxidative modifications, catalyzed by a suite of enzymes including cytochrome P450 monooxygenases, dehydrogenases, and reductases, to yield the diverse array of MIA scaffolds.[3]

A Putative Biosynthetic Pathway for this compound

Based on the known transformations in TIA biosynthesis and the structure of this compound, a plausible biosynthetic route can be proposed. This hypothetical pathway involves the formation of a key intermediate, likely derived from the strictosidine aglycone, followed by a series of oxidative and rearrangement steps.

The proposed pathway initiates from the strictosidine aglycone and likely proceeds through a series of complex cyclizations and rearrangements characteristic of the biosynthesis of other Alstonia alkaloids. The formation of the unique cage-like structure of this compound would necessitate the activity of highly specific cytochrome P450 enzymes and possibly other tailoring enzymes that have yet to be identified. The recent chromosome-level genome assembly of Alstonia scholaris provides a critical resource for identifying candidate genes encoding these enzymes through comparative genomics and transcriptomic analyses.[4]

Quantitative Analysis of Indole Alkaloids in Alstonia scholaris

While specific quantitative data for this compound is not yet available in the literature, studies on other major indole alkaloids in Alstonia scholaris provide valuable insights into the tissue-specific accumulation and potential productivity of these compounds. The following tables summarize representative quantitative data for prominent alkaloids found in various tissues of A. scholaris.

Table 1: Concentration of Major Indole Alkaloids in Different Tissues of Alstonia scholaris

| Alkaloid | Plant Part | Concentration (µg/g of dry weight) | Reference |

| Picrinine | Fruits | 73.41 ± 0.3292 | [5] |

| Picrinine | Flowers | High | [5] |

| Picralinal | Fruits | 38.13 ± 0.1472 | [5] |

| Picralinal | Flowers | High | [5] |

| Echitamine | Trunk Bark | 14.21 ± 1.123 | [5] |

| Scholaricine | Fruits | High | [5] |

| 19-epi-scholaricine | Fruits | High | [5] |

| Vallesamine | Fruits | High | [5] |

Data presented is illustrative and compiled from published research. Actual concentrations can vary based on genetic, environmental, and developmental factors.

Table 2: Quantitative Performance of UHPLC-QTOF-MS for the Analysis of Monoterpene Indole Alkaloids

| Compound | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Scholaricine | >0.999 | 0.5 | 1.0 | [6] |

| 19-epi-scholaricine | >0.999 | 0.5 | 1.0 | [6] |

| Vallesamine | >0.999 | 0.2 | 0.5 | [6] |

| Picrinine | >0.999 | 0.2 | 0.5 | [6] |

| Picralinal | >0.999 | 0.1 | 0.2 | [6] |

This table demonstrates the sensitivity and reliability of modern analytical techniques for the quantification of these complex molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the this compound biosynthetic pathway.

Extraction and Quantification of Indole Alkaloids from Alstonia scholaris

This protocol is adapted from methodologies used for the analysis of monoterpene indole alkaloids in A. scholaris.[6]

Objective: To extract and quantify indole alkaloids, including potentially this compound, from various plant tissues.

Materials:

-

Plant tissues (leaves, bark, fruits) of Alstonia scholaris

-

Liquid nitrogen

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) system

-

Analytical standards for known alkaloids (if available)

Procedure:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

-

Add 1 mL of 80% methanol containing 0.1% formic acid.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Purification (Optional but Recommended):

-

Dilute the pooled supernatant with water to reduce the methanol concentration to less than 10%.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the diluted extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the alkaloids with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase for UHPLC-MS analysis.

-

-

UHPLC-QTOF-MS Analysis:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

MS Detection: Operate in positive ion mode with a targeted MS/MS analysis for known and suspected alkaloids.

-

-

Quantification:

-

Generate a calibration curve using analytical standards of known alkaloids.

-

For unknown compounds like this compound, relative quantification can be performed based on the peak area of a characteristic ion.

-

Heterologous Expression of Candidate Biosynthetic Genes

This protocol outlines a general workflow for the functional characterization of candidate genes from Alstonia scholaris suspected to be involved in this compound biosynthesis, adapted from protocols for other plant alkaloid biosynthetic genes.[7][8]

Objective: To express candidate enzymes in a heterologous host to determine their function in the biosynthetic pathway.

Materials:

-

Alstonia scholaris tissue with high expression of the target gene (identified via transcriptomics)

-

RNA extraction kit

-

cDNA synthesis kit

-

High-fidelity DNA polymerase

-

Gene-specific primers with restriction sites

-

Expression vector (e.g., for E. coli, yeast, or Nicotiana benthamiana)

-

Competent cells of the chosen expression host

-

Culture media and appropriate antibiotics/inducers

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

-

Substrates for the enzymatic assay (e.g., hypothetical precursors of this compound)

-

LC-MS system for product analysis

Procedure:

-

Gene Cloning:

-

Extract total RNA from the selected A. scholaris tissue.

-

Synthesize cDNA.

-

Amplify the full-length coding sequence of the candidate gene using PCR with gene-specific primers.

-

Clone the PCR product into an appropriate expression vector.

-

-

Heterologous Expression:

-

Transform the expression construct into the chosen host (E. coli for simple enzymes, yeast or N. benthamiana for more complex enzymes like P450s which may require specific co-factors or post-translational modifications).

-

Grow the transformed cells under selective conditions.

-

Induce protein expression according to the vector system's protocol (e.g., with IPTG for E. coli).

-

-

Enzyme Extraction/Purification:

-

Harvest the cells and lyse them to release the cellular contents.

-

If the protein is tagged (e.g., with a His-tag), purify it using affinity chromatography.

-

-

Enzyme Assays:

-

Incubate the purified enzyme (or crude cell extract) with the hypothesized substrate(s) in a suitable buffer.

-

Include necessary co-factors (e.g., NADPH for P450 enzymes).

-

Run a control reaction without the enzyme or with a heat-inactivated enzyme.

-

-

Product Analysis:

-

Stop the reaction and extract the products.

-

Analyze the reaction mixture by LC-MS to identify the enzymatic product. Compare the retention time and mass spectrum with an authentic standard if available, or use high-resolution MS and MS/MS to elucidate the structure of the product.

-

Future Perspectives and Conclusion

The biosynthesis of this compound remains an exciting frontier in plant natural product chemistry. The combination of genomics, transcriptomics, and metabolomics will be instrumental in identifying the complete set of genes and enzymes responsible for its formation. Elucidating this pathway will not only provide fundamental insights into the evolution of metabolic diversity in the Apocynaceae family but also enable the metabolic engineering of microbial or plant-based systems for the sustainable production of this compound and its derivatives. Such efforts could unlock the potential of this complex molecule for drug development and other biotechnological applications. This guide provides a foundational framework for researchers embarking on the exciting journey of unraveling the biosynthetic secrets of this compound.

References

- 1. Rigorous Biogenetic Network for a Group of Indole Alkaloids Derived from Strictosidine† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthesis of monoterpenoid indole alkaloids from strictosidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologous expression of alkaloid biosynthetic genes--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Alstonic Acid A: A Comprehensive Technical Guide on its Natural Occurrence and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonic acid A is a naturally occurring triterpenoid (B12794562) characterized by an unusual 2,3-secofernane skeleton.[1][2][3][4][5] First identified in the leaves of Alstonia scholaris, this compound, along with its congener Alstonic acid B, represents a unique subclass of fernane-type triterpenoids. Alstonia scholaris, a plant belonging to the Apocynaceae family, has a long history of use in traditional medicine, particularly in Southeast Asia and the Indian subcontinent. It is known to produce a wide array of bioactive secondary metabolites, including alkaloids, flavonoids, and other triterpenoids. This guide provides a detailed overview of the current knowledge regarding the natural occurrence, distribution, and relevant experimental data for this compound, tailored for a scientific audience.

Natural Occurrence and Distribution

This compound has been exclusively reported to be isolated from Alstonia scholaris (L.) R. Br. This evergreen tropical tree is widely distributed throughout the tropical regions of Africa and Asia. While the presence of this compound has been confirmed in the leaves of this plant, its distribution in other parts, such as the bark, roots, or flowers, has not yet been quantitatively documented in available scientific literature.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the concentration and yield of this compound from Alstonia scholaris. The original isolation paper and subsequent reviews do not provide specific percentages or weight-to-weight yields of the compound from the initial plant material. The following table summarizes the available qualitative information.

| Plant Source | Plant Part | Compound Isolated | Quantitative Data (Yield/Concentration) | Reference |

| Alstonia scholaris | Leaves | This compound | Not Reported | Wang et al., 2009 |

| Alstonia scholaris | Leaves | Alstonic acid B | Not Reported | Wang et al., 2009 |

Experimental Protocols

Isolation of this compound and B from Alstonia scholaris Leaves

The following protocol is based on the methodology described in the seminal paper by Wang et al. (2009) which first reported the isolation of Alstonic acids A and B.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Alstonia scholaris are collected.

-

The leaves are air-dried and then powdered.

2. Extraction:

-

The powdered leaves are extracted with 95% ethanol (B145695) at room temperature.

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction is the primary source for the isolation of Alstonic acids A and B.

4. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for triterpenoid separation is a mixture of petroleum ether and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

5. Purification:

-

The combined fractions showing the presence of the target compounds are further purified using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification may be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and Alstonic acid B.

6. Structure Elucidation:

-

The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Biosynthesis and Signaling Pathways

Putative Biosynthetic Pathway of this compound

The specific biosynthetic pathway for this compound has not been elucidated. However, as a triterpenoid, its biosynthesis is expected to follow the general isoprenoid pathway. The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway in the cytoplasm.

The following diagram illustrates a plausible general pathway leading to the fernane skeleton, the precursor to this compound.

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathways

To date, there is no published research detailing the specific signaling pathways in which this compound may be involved. The pharmacological activities of this compound have not yet been extensively investigated, and therefore its molecular targets and mechanisms of action remain unknown.

Conclusion

This compound is a fascinating and structurally unique natural product isolated from the leaves of Alstonia scholaris. While its discovery has added to the rich chemical diversity of this medicinal plant, there remain significant gaps in our understanding of its quantitative distribution, biosynthesis, and biological activities. Further research is warranted to quantify its presence in different plant parts, elucidate its biosynthetic pathway, and explore its pharmacological potential. Such studies will be crucial for any future drug development efforts centered on this novel 2,3-secofernane triterpenoid.

References

physical and chemical properties of Alstonic acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonic acid B is a naturally occurring pentacyclic triterpenoid (B12794562) of the unusual 2,3-secofernane type.[1] It was first isolated from the leaves of Alstonia scholaris, a plant widely used in traditional medicine across Asia and Africa.[2][3] Triterpenoids as a class are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This technical guide provides a detailed overview of the known physical and chemical properties of Alstonic acid B, outlines general experimental protocols for its isolation and characterization, and discusses the broader biological context of related compounds, highlighting areas for future research.

Physicochemical Properties

The known physical and chemical properties of Alstonic acid B are summarized in the table below. This data is primarily derived from computational models and information available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₃ | |

| Molecular Weight | 454.7 g/mol | |

| IUPAC Name | 2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.0¹﹐¹³.0⁴﹐¹².0⁵﹐⁹]nonadec-13-enyl]acetic acid | |

| CAS Number | 1159579-45-9 | |

| Appearance | Not explicitly reported, but related triterpenoids are often crystalline solids. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | |

| Computed XLogP3 | 7.4 | |

| Computed Hydrogen Bond Donor Count | 1 | |

| Computed Hydrogen Bond Acceptor Count | 3 | |

| Computed Rotatable Bond Count | 3 |

Chemical Structure

The chemical structure of Alstonic acid B, including its stereochemistry, is presented below.

Caption: 2D structure of Alstonic acid B.

Experimental Protocols

While the full experimental details from the original isolation paper are not widely available, this section outlines a general methodology for the isolation and characterization of triterpenoids like Alstonic acid B from plant sources.

General Isolation Procedure for Triterpenoids from Alstonia scholaris

The isolation of Alstonic acid B would typically follow a multi-step extraction and chromatographic purification process.

Caption: General workflow for the isolation and characterization of Alstonic acid B.

-

Extraction: The dried and powdered leaves of Alstonia scholaris are extracted with a suitable organic solvent such as methanol (B129727) or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids like Alstonic acid B are typically found in the less polar fractions, such as the ethyl acetate fraction.

-

Chromatographic Purification: The bioactive fraction is then subjected to repeated column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Final Purification: Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structure of Alstonic acid B was elucidated using a combination of spectroscopic techniques. While the specific spectral data from the original publication is not fully accessible, a general description of the expected analysis is provided below.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula as C₃₀H₄₆O₃.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for a carboxylic acid (O-H and C=O stretching) and a ketone (C=O stretching), as well as C-H stretching and bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information on the number and types of protons in the molecule, including signals for methyl groups, methylene (B1212753) and methine protons, and any olefinic protons.

-

¹³C NMR: The carbon-13 NMR spectrum would show 30 distinct carbon signals, corresponding to the molecular formula. The chemical shifts would indicate the presence of carbonyl carbons (ketone and carboxylic acid), olefinic carbons, and various aliphatic carbons.

-

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments would be crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the complex pentacyclic structure.

-

Biological Activity and Potential Applications

Currently, there is a lack of specific studies on the biological activities of pure Alstonic acid B. However, the broader class of seco-triterpenoids, as well as crude extracts and other compounds from Alstonia scholaris, have demonstrated a range of interesting pharmacological effects.

Biological Context of Seco-Triterpenoids

Seco-triterpenoids are a class of natural products known for their diverse biological activities, which include:

-

Anti-inflammatory effects

-

Anticancer and cytotoxic activities

-

Antimicrobial properties

Pharmacological Activities of Alstonia scholaris Extracts

Extracts from Alstonia scholaris have been traditionally used and scientifically investigated for various medicinal properties, including:

-

Anticancer Activity: Various extracts and isolated compounds from Alstonia scholaris have shown cytotoxic effects against different cancer cell lines.

-

Anti-inflammatory Activity: Studies have demonstrated the anti-inflammatory properties of extracts from the plant.

-

Antimicrobial Activity: Extracts have been shown to possess activity against a range of bacteria.

Given that Alstonic acid B is a constituent of Alstonia scholaris, it may contribute to some of these observed biological effects. However, further research is required to isolate and test pure Alstonic acid B to determine its specific bioactivities and potential mechanisms of action.

Future Directions

The unique 2,3-secofernane skeleton of Alstonic acid B makes it an interesting target for further investigation. Key areas for future research include:

-

Total Synthesis: The chemical synthesis of Alstonic acid B would confirm its structure and provide a source of the material for further studies.

-

Biological Screening: A comprehensive evaluation of the biological activities of pure Alstonic acid B is needed, particularly focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

Conclusion

Alstonic acid B is a structurally unique natural product with potential for further scientific exploration. While its physicochemical properties are partially characterized, a significant gap remains in our understanding of its biological activities and therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this promising molecule and its role in the broader context of natural product-based drug discovery.

References

The Convergence of Tradition and Modern Science: An In-depth Technical Guide to the Medicinal Uses of Alstonia scholaris and the Potential of Alstonic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree or Saptaparni, boasts a rich history of use in traditional medicine systems across Asia and Africa.[1][2][3][4][5] Its application in treating a wide array of ailments, from fever and malaria to inflammatory conditions and diabetes, has prompted significant scientific inquiry into its phytochemical constituents and pharmacological properties. This technical guide provides a comprehensive overview of the traditional medicinal uses of Alstonia scholaris, with a specific focus on the recently discovered triterpenoid, Alstonic Acid A. While research on the specific bioactivities of this compound is still in its nascent stages, this document collates existing knowledge on the plant's ethnobotany, phytochemistry, and relevant experimental protocols to guide future research and drug development endeavors.

Introduction: Alstonia scholaris in Traditional Medicine

Alstonia scholaris, a prominent member of the Apocynaceae family, is a cornerstone of several traditional healing practices, including Ayurveda, Unani, Siddha, and Traditional Chinese Medicine.[1][3][4] Various parts of the tree, including the bark, leaves, flowers, and latex, are utilized for their therapeutic properties. The bark, in particular, is highly valued for its bitter and astringent qualities and is traditionally used as a febrifuge, anti-periodic, and tonic.[1][4]

The ethnobotanical applications of Alstonia scholaris are extensive and well-documented. Traditional uses are often linked to its perceived ability to treat inflammatory disorders, infectious diseases, and metabolic conditions.

Phytochemical Profile of Alstonia scholaris

The medicinal properties of Alstonia scholaris are attributed to its complex and diverse phytochemical landscape. The plant is a rich source of various secondary metabolites, with alkaloids being the most extensively studied class of compounds.[2][3] However, recent investigations have led to the discovery of other classes of bioactive molecules, including the unusual 2,3-secofernane triterpenoids, this compound and B.[2]

Table 1: Major Phytochemicals Isolated from Alstonia scholaris

| Phytochemical Class | Examples | Plant Part(s) | Reference(s) |

| Alkaloids | Echitamine, Ditamine, Picrinine, Scholaricine | Bark, Leaves | [2] |

| Triterpenoids | This compound , Alstonic Acid B, Ursolic Acid, Betulinic Acid | Leaves | [2] |

| Flavonoids | Quercetin, Kaempferol | Leaves | |

| Phenolic Acids | Gallic Acid, Chlorogenic Acid | General | |

| Iridoids | Alstonoside | General | [2] |

The isolation of this compound represents a significant step in understanding the full therapeutic potential of Alstonia scholaris. As a triterpenoid, it belongs to a class of compounds known for a wide range of pharmacological activities.

Traditional Medicinal Uses and Potential Role of this compound

While direct evidence linking this compound to the traditional uses of Alstonia scholaris is not yet established, the known pharmacological activities of the plant's extracts and other isolated triterpenoids provide a strong basis for hypothesizing its potential contributions.

Anti-inflammatory and Analgesic Effects

Traditional Use: The bark and leaves of Alstonia scholaris are traditionally used to treat inflammatory conditions such as rheumatism and arthritis, as well as to alleviate pain.[4]

Scientific Evidence for the Plant: Extracts of Alstonia scholaris have demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.[6] The alkaloid fraction has been shown to inhibit key inflammatory mediators like COX-1, COX-2, and 5-LOX.[2][6]

Potential Role of this compound: Triterpenoids are well-known for their anti-inflammatory effects. It is plausible that this compound contributes to the plant's traditional use in managing inflammatory disorders. Further investigation into its ability to modulate inflammatory pathways is warranted.

Antidiabetic Properties

Traditional Use: In Ayurvedic medicine, the bark of Alstonia scholaris is soaked in water overnight and the infusion is consumed to help manage blood sugar levels.[1]

Scientific Evidence for the Plant: Studies on animal models of diabetes have shown that extracts of Alstonia scholaris possess hypoglycemic and antihyperlipidemic effects.[7][8]

Potential Role of this compound: Other triterpenoids, such as oleanolic acid, have been shown to exert antidiabetic effects through the modulation of the PI3K/AKT signaling pathway.[9] Given its structural class, this compound may share a similar mechanism of action, contributing to the plant's traditional use in diabetes management.

Anticancer Potential

Traditional Use: While not as prominently documented as other uses, some traditional systems have employed Alstonia scholaris in the treatment of tumors.

Scientific Evidence for the Plant: The alkaloid fraction of Alstonia scholaris has demonstrated significant anticancer activity against various human cancer cell lines in vitro and in vivo.[3] Other isolated triterpenoids, such as betulinic acid and ursolic acid, have also shown anti-proliferative effects.[4]

Potential Role of this compound: The known anticancer properties of other triterpenoids from the same plant suggest that this compound could also possess cytotoxic and apoptotic activities against cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the pharmacological activities of isolated this compound.

Isolation of this compound

The protocol for the isolation of Alstonic acids A and B was first described by Wang et al. (2009). A general procedure based on phytochemical isolation techniques would involve:

-

Extraction: Air-dried and powdered leaves of Alstonia scholaris are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Chromatography: The fraction containing the triterpenoids (likely the less polar fractions) is subjected to column chromatography over silica (B1680970) gel.

-

Gradient Elution: The column is eluted with a gradient of solvents, such as a petroleum ether-ethyl acetate mixture, with increasing polarity.

-

Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: COX and LOX Inhibition

This protocol is adapted from studies on the anti-inflammatory effects of Alstonia scholaris extracts.[6]

-

Enzyme Preparation: Commercially available COX-1, COX-2, and 5-LOX enzymes are used.

-

Incubation: this compound, at various concentrations, is pre-incubated with the respective enzyme in a suitable buffer at 37°C for a specified time.

-

Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid for COX assays, linoleic acid for LOX assays).

-

Reaction Termination: The reaction is stopped after a defined period.

-

Product Quantification: The amount of product formed (e.g., prostaglandins (B1171923) for COX, leukotrienes for LOX) is quantified using appropriate methods, such as spectrophotometry or enzyme immunoassay (EIA).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In Vivo Antidiabetic Assay: Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol is based on established methods for evaluating antidiabetic agents.[7][8]

-

Animal Model: Male Wistar rats are used. Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in citrate (B86180) buffer.

-

Grouping: The animals are divided into groups: a normal control group, a diabetic control group, a positive control group (e.g., treated with glibenclamide), and test groups treated with different doses of this compound.

-

Treatment: this compound is administered orally daily for a specified period (e.g., 28 days).

-

Blood Glucose Monitoring: Fasting blood glucose levels are measured at regular intervals from the tail vein using a glucometer.

-

Biochemical Analysis: At the end of the study, blood is collected for the analysis of serum lipid profile (total cholesterol, triglycerides, LDL, HDL) and other relevant biochemical parameters.

-

Histopathology: The pancreas is dissected, fixed, and processed for histopathological examination to observe any changes in the islets of Langerhans.

In Vitro Anticancer Assay: MTT Assay for Cytotoxicity

This is a standard colorimetric assay to assess cell viability.[3]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC50) is determined.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not yet been elucidated, based on its chemical class and the known activities of other triterpenoids and Alstonia scholaris constituents, the following pathways are proposed as potential targets.

Proposed Anti-inflammatory Signaling Pathway

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2 (PLA2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX_Enzyme [label="5-LOX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alstonic_Acid_A [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> PLA2 [color="#202124"]; PLA2 -> Arachidonic_Acid [color="#202124"]; Arachidonic_Acid -> COX_Enzymes [color="#202124"]; Arachidonic_Acid -> LOX_Enzyme [color="#202124"]; COX_Enzymes -> Prostaglandins [color="#202124"]; LOX_Enzyme -> Leukotrienes [color="#202124"]; Prostaglandins -> Inflammation [color="#202124"]; Leukotrienes -> Inflammation [color="#202124"]; Alstonic_Acid_A -> COX_Enzymes [arrowhead=tee, color="#EA4335", style=dashed]; Alstonic_Acid_A -> LOX_Enzyme [arrowhead=tee, color="#EA4335", style=dashed]; }

Caption: Proposed anti-inflammatory mechanism of this compound.

Proposed Antidiabetic Signaling Pathway

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insulin_Receptor [label="Insulin Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; GLUT4_Translocation [label="GLUT4 Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alstonic_Acid_A [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Insulin -> Insulin_Receptor [color="#202124"]; Insulin_Receptor -> PI3K [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> GLUT4_Translocation [color="#202124"]; GLUT4_Translocation -> Glucose_Uptake [color="#202124"]; Alstonic_Acid_A -> PI3K [arrowhead=odot, color="#EA4335", style=dashed, label=" potentiates"]; }

Caption: Hypothetical antidiabetic signaling pathway for this compound.

Proposed Anticancer (Apoptosis) Signaling Pathway

// Nodes Alstonic_Acid_A [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Alstonic_Acid_A -> Bcl2 [arrowhead=tee, color="#EA4335", style=dashed]; Alstonic_Acid_A -> Bax [arrowhead=normal, color="#34A853", style=dashed]; Bcl2 -> Mitochondrion [arrowhead=tee, color="#EA4335"]; Bax -> Mitochondrion [arrowhead=normal, color="#34A853"]; Mitochondrion -> Cytochrome_c [color="#202124"]; Cytochrome_c -> Caspase9 [color="#202124"]; Caspase9 -> Caspase3 [color="#202124"]; Caspase3 -> Apoptosis [color="#202124"]; }

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

Alstonia scholaris is a plant with a rich legacy in traditional medicine, and modern scientific research continues to validate its therapeutic potential. The isolation of this compound opens a new frontier in the study of this remarkable medicinal plant. While direct pharmacological data for this compound is currently limited, its classification as a triterpenoid, coupled with the extensive traditional uses and the known bioactivities of other compounds from Alstonia scholaris, strongly suggests its potential as a lead compound for the development of novel therapeutics.

Future research should focus on:

-

Quantitative analysis of this compound in different parts of Alstonia scholaris to standardize extracts.

-

Pharmacological screening of pure this compound to determine its specific anti-inflammatory, antidiabetic, and anticancer activities.

-

Mechanistic studies to elucidate the precise signaling pathways modulated by this compound.

-

In vivo efficacy and safety studies to evaluate its therapeutic potential and toxicity profile.

By bridging the gap between traditional knowledge and modern pharmacological investigation, the full therapeutic value of this compound from Alstonia scholaris can be unlocked, potentially leading to the development of new and effective drugs for a range of human diseases.

References

- 1. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Proliferative Activity of Triterpenoids and Sterols Isolated from Alstonia scholaris against Non-Small-Cell Lung Carcinoma Cells [mdpi.com]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. A Study on Chemical Characterization and Biological Abilities of Alstonia boonei Extracts Obtained by Different Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. sciencescholar.us [sciencescholar.us]

- 9. Anticarcinogenic and antimutagenic activity of Alstonia scholaris on the albino mice bone marrow cells and peripheral human lymphocyte culture against methyl methane sulfonate induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonic acid A is a naturally occurring triterpenoid (B12794562) belonging to the rare class of 2,3-secofernane triterpenoids. Isolated from Alstonia scholaris, a plant with a rich history in traditional medicine, this compound and its structural relatives have garnered interest within the scientific community for their potential biological activities. This technical guide provides a comprehensive literature review of this compound and related triterpenoids, focusing on their chemical structures, isolation, and biological properties. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is characterized by an unusual 2,3-secofernane skeleton. Its molecular formula is C₃₀H₄₈O₃.[1] The structure features a five-ring system where the A-ring of the typical fernane triterpenoid has been cleaved between the C2 and C3 positions. This unique structural feature distinguishes it from more common pentacyclic triterpenoids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₃ | [1] |

| Molecular Weight | 456.7 g/mol | [1] |

| Appearance | Crystalline | [1] |

Related Triterpenoids from Alstonia scholaris

Alstonia scholaris is a rich source of various bioactive compounds, including a diverse array of triterpenoids. Besides this compound, other related triterpenoids isolated from this plant include Alstonic acid B, another 2,3-secofernane triterpenoid, as well as more common pentacyclic triterpenoids such as ursolic acid and betulinic acid.[2][3] These related compounds often exhibit significant biological activities and provide a basis for comparative studies.

Biological Activities

While specific quantitative biological activity data for this compound is limited in the currently available literature, the broader class of seco-triterpenoids and other triterpenoids isolated from Alstonia scholaris have demonstrated a range of promising pharmacological effects, including cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

Table 2: Cytotoxic Activity of Selected Seco-Triterpenoids and Related Compounds

| Compound/Extract | Cell Line | IC₅₀ (µM) | Reference |

| 2,3-seco-22(29)-hopene-2-carboxyl-3-aldehyde | MCF-7 | 14.0 | [4] |

| HeLa | 18.2 | [4] | |

| 2,3-seco-4(23),22(29)-hopene-2-carboxyl-3-aldehyde | HeLa | 3.6 | [4] |

| MCF-7 | 7.5 | [4] | |

| Hep-G2 | 13.6 | [4] | |

| 3,4-seco-olean-4(24)-en-19-oxo-3-oic acid | AGS (gastric cancer) | > 20 µg/mL | [5] |

| DLD-1 (colorectal cancer) | > 20 µg/mL | [5] | |

| 3,4-seco-urs-4(23),20(30)-dien-19-ol-3-oic acid | AGS (gastric cancer) | > 20 µg/mL | [5] |

| DLD-1 (colorectal cancer) | > 20 µg/mL | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of triterpenoids are well-documented. Seco-triterpenoids have also been investigated for their potential to modulate inflammatory pathways. For example, 3,4-seco-dammarane triterpenoid saponins (B1172615) isolated from Cyclocarya paliurus demonstrated strong inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC₅₀ values ranging from 8.23 to 11.23 µM.[6] These compounds were also found to decrease the secretion of pro-inflammatory cytokines such as TNF-α, PGE₂, and IL-6.[6]

Table 3: Anti-inflammatory Activity of Selected Seco-Triterpenoids

| Compound | Assay | IC₅₀ (µM) | Reference |

| 3,4-seco-dammarane triterpenoid saponin (B1150181) (Compound 7) | NO Production Inhibition (RAW 264.7) | 8.23 | [6] |

| 3,4-seco-dammarane triterpenoid saponin (Compound 8) | NO Production Inhibition (RAW 264.7) | 11.23 | [6] |

| 3,4-seco-dammarane triterpenoid saponin (Compound 10) | NO Production Inhibition (RAW 264.7) | 9.87 | [6] |

| 3,4-seco-dammarane triterpenoid saponin (Compound 11) | NO Production Inhibition (RAW 264.7) | 10.54 | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not currently available in the literature. However, the seminal work by Wang et al. (2009) describes the isolation and structure elucidation of Alstonic acids A and B from the leaves of Alstonia scholaris.[7][8][9]

Isolation of Alstonic Acids A and B

The general procedure for the isolation of Alstonic acids A and B from Alstonia scholaris involves the following steps:

A detailed description of the chromatographic conditions, such as the specific solvent systems and gradients used, would be found in the full experimental section of the original research article.

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other seco-triterpenoids and related triterpenes, several potential mechanisms can be hypothesized.

Many cytotoxic triterpenoids induce apoptosis in cancer cells through the intrinsic and/or extrinsic pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).

The anti-inflammatory effects of triterpenoids are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways. Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) is also a common mechanism.

Conclusion and Future Directions

This compound represents an intriguing and relatively underexplored member of the seco-fernane triterpenoid class. While its unique chemical structure has been elucidated, a significant gap remains in our understanding of its biological activities and therapeutic potential. The lack of specific quantitative data for this compound highlights the need for further research in this area.

Future studies should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the cytotoxic, anti-inflammatory, and other pharmacological activities of purified this compound is warranted.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.

-

Total Synthesis: The development of a total synthesis route for this compound would not only provide a sustainable source for further biological studies but also enable the generation of novel analogs with potentially improved activity and pharmacokinetic properties.

This technical guide provides a foundation for future research on this compound and related triterpenoids. The information compiled herein, including the comparative data on related compounds and the hypothesized mechanisms of action, will be instrumental in guiding the design of future experiments and advancing our knowledge of this unique class of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Triterpenes from Garcia parviflora. Cytotoxic evaluation of natural and semisynthetic friedelanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pgsds.ictp.it [pgsds.ictp.it]

- 4. Two new 2,3-seco-hopane triterpene derivatives from Megacodon stylophorus and their antiproliferative and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4- seco-Dammarane Triterpenoid Saponins with Anti-Inflammatory Activity Isolated from the Leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Potential Pharmacological Activities of Alstonic Acid A: An In-depth Technical Guide

Introduction

Alstonic acid A is a naturally occurring 2,3-secofernane triterpenoid (B12794562) isolated from the leaves of Alstonia scholaris. While the broader pharmacological activities of Alstonia scholaris extracts and some of its constituent compounds are well-documented, there is a notable scarcity of specific research on the bioactivities of this compound itself. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential pharmacological activities of this compound by examining the known properties of related triterpenoids found in Alstonia scholaris, namely oleanolic acid and ursolic acid. These compounds serve as valuable surrogates for understanding the potential therapeutic avenues that this compound may offer. The activities discussed herein, therefore, pertain to these related compounds and crude extracts from the plant, highlighting a significant opportunity for future research to elucidate the specific pharmacological profile of this compound.

Cytotoxic Activity

Triterpenoids isolated from Alstonia scholaris have demonstrated notable cytotoxic effects against various cancer cell lines. The following tables summarize the quantitative data from studies on crude extracts and isolated compounds.

Table 1: Cytotoxicity of Alstonia scholaris Bark Extracts

| Extract Fraction | Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) | Reference |

| n-hexane | HeLa | - | 238.47 | [1] |

| Chloroform | HeLa | - | 125.06 | [1] |

| Ethanol | HeLa | - | 200.07 | [1] |

| n-hexane | MCF-7 | 48 | 109.01 | [2] |

| Chloroform | MCF-7 | 48 | 163.33 | [2] |

| Ethanol | MCF-7 | 48 | 264.19 | [2] |

Table 2: Cytotoxicity of Triterpenoids from Alstonia scholaris

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ursolic acid | NSCLC | 39.8 | [3] |

| Betulinic acid | NSCLC | 40.1 | [3] |

| Betulin | NSCLC | 240.5 | [3] |

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of the extracts and isolated compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][4]

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, NSCLC) are seeded in 96-well plates at a specific density (e.g., 1 × 10⁶ cells/mL) in a suitable culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.[2][4]

-

Treatment: After a 24-hour incubation period to allow for cell attachment, the cells are treated with various concentrations of the test compounds or extracts. A vehicle control (e.g., DMSO) is also included.[2]

-

Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[2]

-

MTT Addition: Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.[2]

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.[5]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 530 nm or 595 nm).[1][5]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Antibacterial Activity

Pentacyclic triterpenoids from Alstonia scholaris, particularly ursolic acid and oleanolic acid, have demonstrated antibacterial activity, primarily against Gram-positive bacteria.[6][7]

Table 3: Minimum Inhibitory Concentration (MIC) of Triterpenoids from Alstonia scholaris

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ursolic acid | Bacillus cereus | 2 | [6] |

| Oleanolic acid | Bacillus cereus | 8 | [6] |

| Ursolic acid | Staphylococcus aureus | 16 | [6] |

| Oleanolic acid | Staphylococcus aureus | 32 | [6] |

| Ursolic acid | Listeria monocytogenes | 16 | [6] |

| Oleanolic acid | Listeria monocytogenes | 32 | [6] |

| Ursolic acid | Enterococcus faecalis | 32 | [6] |

| Oleanolic acid | Enterococcus faecalis | 64 | [6] |

Experimental Protocols

Disc Diffusion Method

A common method to screen for antibacterial activity is the disc diffusion assay.[8]

-

Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of a suitable agar (B569324) medium (e.g., Nutrient Agar).

-

Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with known concentrations of the test compound.[8]

-

Incubation: The discs are placed on the inoculated agar surface, and the plates are incubated under appropriate conditions.

-

Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc. A larger diameter indicates greater antibacterial activity.

Broth Microdilution Method for MIC Determination

To quantify the antibacterial activity, the minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[6]

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: A standardized suspension of the test bacteria is added to each well.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anti-inflammatory Activity and Signaling Pathways

Oleanolic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[9] A primary mechanism involves the inhibition of the NF-κB pathway, which leads to a reduction in the expression of pro-inflammatory mediators such as COX-2, TNF-α, and various interleukins.[9][10]

Apoptotic Signaling Pathways

Ursolic acid, another triterpenoid found in Alstonia scholaris, has been shown to induce apoptosis in cancer cells through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[11][12][13]

PI3K/Akt/mTOR Pathway

Ursolic acid can inhibit the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer cells and promotes cell survival. By inhibiting this pathway, ursolic acid can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the activation of pro-apoptotic caspases.[11]

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and apoptosis. Ursolic acid has been found to induce apoptosis by modulating the components of this pathway, such as JNK, ERK, and p38.[12][13]

While specific pharmacological data for this compound is currently unavailable, the documented cytotoxic, antibacterial, anti-inflammatory, and pro-apoptotic activities of other triterpenoids from Alstonia scholaris, such as ursolic acid and oleanolic acid, provide a strong rationale for investigating this compound for similar properties. The experimental protocols and signaling pathways detailed in this guide offer a foundational framework for future research into this promising natural product. Elucidating the specific bioactivities of this compound will be a crucial step in unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Proliferative Activity of Triterpenoids and Sterols Isolated from Alstonia scholaris against Non-Small-Cell Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues [mdpi.com]

- 10. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Induction of apoptosis and regulation of the MAPK pathway by ursolic acid in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ethnobotanical Background of Alstonic Acid A Source Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonic acid A, a unique 2,3-secofernane triterpenoid (B12794562), has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the ethnobotanical background of its primary plant source, Alstonia scholaris. The document delves into the traditional medicinal uses of this plant, details the phytochemical landscape, and presents available data on the biological activities of its constituents, with a focus on triterpenoids. Experimental protocols for the extraction and isolation of related compounds are outlined to provide a practical framework for researchers. Furthermore, this guide explores the potential signaling pathways that may be modulated by triterpenoids from Alstonia species, offering insights for future drug discovery and development endeavors.

Ethnobotanical Heritage of Alstonia scholaris

Alstonia scholaris (L.) R. Br., commonly known as the Devil Tree or Saptaparni, is a large evergreen tree belonging to the Apocynaceae family.[1] It is native to the Indian subcontinent and Southeast Asia.[1] This plant holds a significant place in traditional medicine systems, including Ayurveda, Unani, and Siddha, where various parts of the tree are utilized to treat a wide range of ailments.[2]

The bark, leaves, and latex of Alstonia scholaris are the most commonly used parts in traditional remedies. Ethnobotanical studies have documented its use for treating conditions such as:

-

Fever and Malaria: The bark is well-known for its febrifuge properties and is a key ingredient in some traditional antimalarial formulations.

-

Gastrointestinal Disorders: It is traditionally used to manage diarrhea, dysentery, and other abdominal issues.

-

Respiratory Conditions: The plant has been employed in the treatment of asthma and bronchitis.

-

Skin Diseases: Topical applications of certain plant parts are used for various skin ailments.

-

Pain and Inflammation: Traditional uses include the management of rheumatic pain.

Phytochemical Profile of Alstonia scholaris

Alstonia scholaris is a rich source of a diverse array of phytochemicals, with alkaloids and triterpenoids being the most prominent classes of compounds. To date, over 180 alkaloids have been identified from this plant.[3]

Alstonic Acids A and B:

Alstonic acids A and B are classified as unusual 2,3-secofernane triterpenoids and were first isolated from the leaves of Alstonia scholaris.[2] The isolation of these compounds highlights the unique phytochemical diversity of this plant species.

While specific quantitative data for this compound remains limited in publicly available literature, the general phytochemical composition of Alstonia scholaris leaves has been investigated. The percentage yield of various extracts from the leaves and bark can vary depending on the solvent used.

Table 1: Percentage Yield of Alstonia scholaris Leaf and Bark Extracts

| Plant Part | Extraction Solvent | Percentage Yield (%) |

| Leaf | Hexane (B92381) | 3.5 |

| Leaf | Benzene | 2.8 |

| Leaf | Isopropanol | 4.2 |

| Leaf | Methanol (B129727) | 6.5 |

| Leaf | Water | 5.8 |

| Bark | Hexane | 2.9 |

| Bark | Benzene | 2.1 |

| Bark | Isopropanol | 3.7 |

| Bark | Methanol | 5.9 |

| Bark | Water | 4.6 |

Note: The data in this table is illustrative and compiled from general phytochemical studies. Specific yields of this compound are not available.

Biological Activities of Alstonia scholaris Triterpenoids

While direct studies on the biological activities of purified this compound are not extensively reported, research on the triterpenoid-rich fractions and other isolated triterpenoids from Alstonia scholaris provides valuable insights into its potential pharmacological effects.

Anticancer and Cytotoxic Activities

Triterpenoids isolated from Alstonia scholaris have demonstrated significant anti-proliferative activity against various cancer cell lines. A combination of alkaloids and triterpenes from the leaves has been shown to induce apoptosis in A549 human lung adenocarcinoma cells. The IC50 values for the crude alkaloid and triterpenoid fractions were found to be 14.4 µg/mL and 9.3 µg/mL, respectively, in A549 cells.

Further studies on isolated pentacyclic triterpenoids have revealed their cytotoxic potential against non-small-cell lung carcinoma (NSCLC) cells.

Table 2: Cytotoxic Activity of Triterpenoids from Alstonia scholaris against A549 Cells

| Compound | IC50 (µM) |

| Ursolic acid | 39.8 |

| Betulinic acid | 40.1 |

| Betulin | 240.5 |

| 2β,3β,28-lup-20(29)-ene-triol | 172.6 |

Data sourced from a study on the anti-proliferative activity of triterpenoids from Alstonia scholaris.

The ethanolic extract of the leaves and its chloroform (B151607) and ethyl acetate (B1210297) fractions have also shown promising cytotoxicity against HepG2 (liver cancer) cells, with GI₅₀ values of 1.96, 4.34, and 4.65 µg/mL, respectively.

Anti-inflammatory Activity

The anti-inflammatory properties of Alstonia scholaris are well-documented in traditional medicine and have been substantiated by modern scientific research. Triterpenoids are believed to contribute significantly to this activity. Studies on the extracts of Alstonia species have shown inhibition of key inflammatory mediators. While the direct effect of this compound on inflammatory pathways has not been elucidated, many triterpenoids are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Protocols

General Extraction and Fractionation of Triterpenoids from Alstonia scholaris Leaves

The following is a generalized protocol for the extraction and fractionation of triterpenoids from the leaves of Alstonia scholaris, based on common phytochemical practices.

1. Plant Material Preparation:

-

Collect fresh leaves of Alstonia scholaris.

-

Wash the leaves thoroughly with water to remove any dirt and debris.

-

Air-dry the leaves in the shade for several days until they are brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction:

-

Perform exhaustive extraction of the powdered leaves using a Soxhlet apparatus with a suitable solvent such as methanol or ethanol.

-

Alternatively, macerate the powdered leaves in the solvent for an extended period (e.g., 72 hours) with intermittent shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

-

Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane or dichloromethane) in a separatory funnel.

-

Shake vigorously and allow the layers to separate.

-

Collect the non-polar solvent layer.

-

Repeat the process with solvents of increasing polarity (e.g., ethyl acetate, butanol) to obtain fractions with different polarities.

Isolation of Triterpenoids by Column Chromatography

1. Column Preparation:

-

Select a glass column of appropriate size.

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into the column and allow the silica gel to pack uniformly, avoiding air bubbles.

-

Add a layer of sand on top of the silica gel bed.

2. Sample Loading:

-

Adsorb the dried fraction (e.g., the hexane or ethyl acetate fraction) onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the column.

3. Elution:

-

Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or chloroform in a stepwise or gradient manner.

-

Collect the eluate in fractions of equal volume.

4. Monitoring and Analysis:

-

Monitor the separation process using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using techniques like preparative TLC or recrystallization to obtain pure compounds.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways of this compound have not been fully elucidated, the known biological activities of other triterpenoids from Alstonia and related plant species suggest potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis. Many natural products, including triterpenoids, have been shown to inhibit the NF-κB signaling pathway. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines and enzymes, thus exerting anti-inflammatory effects. Given the traditional use of Alstonia scholaris for inflammatory conditions, it is plausible that this compound may modulate the NF-κB pathway.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Triterpenoids from Alstonia scholaris have been shown to induce apoptosis in cancer cell lines. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process. Studies on triterpenoids from Alstonia suggest an involvement of the intrinsic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-8.

Conclusion and Future Directions

Alstonia scholaris possesses a rich ethnobotanical history and a complex phytochemical profile. The presence of unique triterpenoids like this compound underscores its potential as a source for novel therapeutic agents. While current research provides a solid foundation, further studies are imperative to unlock the full potential of this compound. Future research should focus on:

-

Quantitative Analysis: Developing validated analytical methods to quantify the content of this compound in different plant parts and extracts.

-

Bioactivity Screening: Conducting comprehensive in vitro and in vivo studies to evaluate the specific pharmacological activities of purified this compound, including its anticancer and anti-inflammatory effects, and determining its IC50 values against a panel of cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the ethnobotanical background of this compound source plants and laying the groundwork for future investigations into this promising natural product.

References

Methodological & Application

Alstonic Acid A: A Synthetic Challenge and Strategic Blueprint

For Researchers, Scientists, and Drug Development Professionals